N-(5-chloro-2-methoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide is a synthetic organic compound characterized by its complex molecular structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Quinoxaline Moiety: This step involves the condensation of an o-phenylenediamine derivative with a suitable diketone under acidic conditions to form the quinoxaline ring.
Preparation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving an appropriate amine and a dihaloalkane.
Coupling Reactions: The final step involves coupling the quinoxaline derivative with the pyrrolidine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide: can be compared with other quinoxaline derivatives and pyrrolidine-based compounds.
Quinoxaline Derivatives: These compounds share the quinoxaline core and may exhibit similar biological activities.
Pyrrolidine-Based Compounds: These compounds share the pyrrolidine ring and can have diverse biological effects.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-quinoxalin-2-yloxypyrrolidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3/c1-27-18-7-6-13(21)10-17(18)24-20(26)25-9-8-14(12-25)28-19-11-22-15-4-2-3-5-16(15)23-19/h2-7,10-11,14H,8-9,12H2,1H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAXBHFZNBTLKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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